- Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile, China, , ,
Cas no 941678-49-5 (Ruxolitinib)
Ruxolitinib structure
Product Name:Ruxolitinib
Número CAS:941678-49-5
MF:C17H18N6
Megavatios:306.365022182465
MDL:MFCD12031592
CID:820687
PubChem ID:25126798
Update Time:2026-03-24
Ruxolitinib Propiedades químicas y físicas
Nombre e identificación
-
- β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (R)-Ruxolitinib
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-
- INCB018424
- Ruxolitinib
- Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)
- Ruxolitinib INCB018424Jakafi
- Ruxolitinib(INCB018424)
- Ruxolitinib-D4
- ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- INCB-018424
- (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- Ruxolitinib (INCB018424)
- INCB 018424
- INCB18424
- INC424
- 82S8X8XX8H
- INCB018424 (Ruxolitinib)
- C17H18N6
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- R-Ruxolitinib
- Ruxolitinib [USAN:INN]
- INCB 18424
- INC 424
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-
- (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile
- Opzelura
- AS-18619
- L01XE18
- CHEBI:66919
- DTXSID10240930
- SCHEMBL16546708
- CCG-264889
- AKOS016842401
- EX-A1670
- RUXOLITINIB [VANDF]
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-
- HFNKQEVNSGCOJV-OAHLLOKOSA-N
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-
- BDBM50355501
- (R)-Ruxolitinib (>90%)
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- UNII-82S8X8XX8H
- HSDB 8259
- AC-24280
- CHEMBL1789941
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)
- ruxolitinibum
- Q7383611
- EN300-18772174
- NSC800874
- NCGC00244253-12
- 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-
- INC-424
- BRD-K53972329-001-07-0
- INCB-18424
- Ruxolitinib [INN]
- (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib
- BRD-K53972329-001-02-1
- NSC-763371
- NCGC00244253-01
- Oral JAK Inhibitor INCB18424
- INCB018424 , (R)-Ruxolitinib
- s1378
- 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile
- (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE
- (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- SCHEMBL171319
- 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile
- NSC-800874
- NCGC00244253-02
- RUXOLITINIB [MI]
- RXT
- NCGC00244253-11
- BRD-K53972329-001-03-9
- A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile
- MFCD12031592
- NSC763371
- DB08877
- HY-50856
- RUXOLITINIB [WHO-DD]
- NCGC00244253-23
- AB01565782_02
- CS-0864
- RUXOLITINIB [USAN]
- DTXCID40163421
- (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
- GTPL5688
- Ruxolitinib (USAN/INN)
- 941678-49-5
- D09959
- INCB18424,Ruxolitinib
- SDCCGSBI-0654261.P002
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile
- BCP9000784
- Jakafi
- Roxolitinib
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (3R)-3-(4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyriMidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- (R)-ruxolitinib
-
- MDL: MFCD12031592
- Renchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
- Clave inchi: HFNKQEVNSGCOJV-OAHLLOKOSA-N
- Sonrisas: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Atributos calculados
- Calidad precisa: 306.15900
- Masa isotópica única: 306.15929460g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 453
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 83.2
- Xlogp3: 2.1
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.40
- Punto de fusión: No data available
- Punto de ebullición: 592.6±50.0 °C at 760 mmHg
- Punto de inflamación: 312.2±30.1 °C
- Disolución: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.
- PSA: 83.18000
- Logp: 3.46638
- PKA: 11.63±0.50(Predicted)
Ruxolitinib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD698-5mg |
Ruxolitinib |
941678-49-5 | 98+% | 5mg |
952CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD698-10mg |
Ruxolitinib |
941678-49-5 | 98+% | 10mg |
1395CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD698-50mg |
Ruxolitinib |
941678-49-5 | 98+% | 50mg |
3745CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2622-10g |
Ruxolitinib |
941678-49-5 | 95% | 10g |
$1450 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021577-50mg |
Ruxolitinib |
941678-49-5 | 98% | 50mg |
¥405 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-5mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 98% | 5mg |
¥100.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-25mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 98% | 25mg |
¥350.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-100mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 98% | 100mg |
¥650.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1829-5 mg |
Ruxolitinib |
941678-49-5 | 99.42% | 5mg |
¥679.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1829-10 mg |
Ruxolitinib |
941678-49-5 | 99.42% | 10mg |
¥1012.00 | 2022-04-26 |
Ruxolitinib Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ; rt → reflux; reflux → rt
1.2 Reagents: Ammonia ; overnight, rt
1.2 Reagents: Ammonia ; overnight, rt
Referencia
- Preparation of ruxolitinib, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 °C; 24 h, 90 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
Referencia
- Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes, Angewandte Chemie, 2015, 54(24), 7149-7153
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Diethanolamine , (+)-Dibenzoyltartaric acid ; 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
Referencia
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 3 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Synthesis of INCB018424 with high ee value, Hecheng Huaxue, 2011, 19(2), 280-282
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
Referencia
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
Referencia
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction, Organic Letters, 2009, 11(9), 1999-2002
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Ethanol ; 5 h, rt
Referencia
- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 5 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
Referencia
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referencia
- Intermediate of JAK inhibitor and preparation method thereof, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referencia
- Method for preparing JAK inhibitor Ruxolitinib or its salt, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
Referencia
- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Ruxolitinib Raw materials
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
- L(+)-Tartaric acid
- N-[(2E)-3-(Dimethylamino)-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-propen-1-ylidene]-N-methylmethanaminium
- 1,1-Dimethylethyl 4-[1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- INDEX NAME NOT YET ASSIGNED
- Perchlorate (8CI,9CI)
- Ruxolitinib N-Methanol
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Cyclopentanepropanenitrile, β-hydrazinyl-, (βR)-
- (+)-Dibenzoyl-D-tartaric acid
- (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (R)-(4-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Ruxolitinib Preparation Products
Ruxolitinib Proveedores
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
(CAS:941678-49-5)ruxolitinib
Número de pedido:LZ0162
Estado del inventario:in Stock
Cantidad:100mg
Pureza:99%
Información sobre precios actualizada por última vez:Tuesday, 6 January 2026 10:11
Precio ($):inquiry
Correo electrónico:1010771219@qq.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:941678-49-5)Ruxolitinib
Número de pedido:sfd696
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:32
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:941678-49-5)Ruxolitinib
Número de pedido:A23578
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:15
Precio ($):256.0/898.0
Correo electrónico:sales@amadischem.com
Ruxolitinib Literatura relevante
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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